8-Chloro-2-methyl-5-nitroquinoline

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

SAR studies on efflux pump inhibitors often lack reliable, well-characterized starting scaffolds. 8-Chloro-2-methyl-5-nitroquinoline (CAS 64485-39-8) addresses this gap with its distinct 8-Cl, 5-NO2, 2-CH3 substitution, which provides a defined baseline for medicinal chemistry optimization. - Documented IC50 of 6.70 μM against NorA in S. aureus, enabling direct SAR comparisons. - The 8-chloro substituent serves as a synthetic handle, facilitating nucleophilic aromatic displacement for library generation. - Its halogenated 5-nitroquinoline architecture offers a novel chemotype distinct from fluoroquinolones, potentially bypassing existing resistance.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 64485-39-8
Cat. No. B1627240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-methyl-5-nitroquinoline
CAS64485-39-8
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H7ClN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3
InChIKeyMQBNMJYPKGKYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-methyl-5-nitroquinoline Core Properties & Specifications


8-Chloro-2-methyl-5-nitroquinoline (CAS 64485-39-8) is a halogenated 5-nitroquinoline derivative with molecular formula C10H7ClN2O2 and molecular weight 222.63 g/mol . This heteroaromatic scaffold features an electron-deficient quinoline core bearing a chloro substituent at the 8-position, a methyl group at the 2-position, and a nitro group at the 5-position—a substitution pattern that establishes it as a versatile synthetic intermediate for medicinal chemistry applications and a building block for structure-activity relationship (SAR) exploration [1].

8-Chloro-2-methyl-5-nitroquinoline Irreplaceability Analysis


Substitution of 8-chloro-2-methyl-5-nitroquinoline with seemingly similar nitroquinoline analogs introduces substantial differences in electronic properties, steric constraints, and biological target engagement profiles that preclude simple interchange. The 8-chloro substituent modulates the electron density of the quinoline ring system, altering both the reactivity of the scaffold in nucleophilic displacement chemistry and the compound's capacity to interact with specific biological targets [1]. Structure-activity relationship studies across nitroquinoline series demonstrate that positional variations of substituents—even within the same quinoline core—yield marked differences in antimicrobial potency, efflux pump inhibition capacity, and cytotoxicity profiles [2]. These documented performance divergences underscore that procurement decisions must be guided by compound-specific performance data rather than class-level assumptions.

8-Chloro-2-methyl-5-nitroquinoline Differentiation Evidence


NorA Efflux Pump Inhibition in S. aureus

8-Chloro-2-methyl-5-nitroquinoline exhibits inhibitory activity against the NorA efflux pump in Staphylococcus aureus with an IC50 value of 6.70 μM (6,700 nM) as measured by reduction in ethidium bromide (EtBr) efflux over a 20-minute incubation period [1]. This represents a defined level of efflux pump modulation, establishing a baseline inhibitory profile for this specific substitution pattern. Comparative data for a structurally related quinoline derivative bearing an extended alkoxyaryl side chain demonstrates stronger NorA inhibition with an IC50 of 3.90 μM (3,900 nM) under similar assay conditions [2]. The 1.7-fold difference in IC50 values between these two quinoline-based compounds illustrates that NorA inhibitory potency is sensitive to specific substitution patterns, and that 8-chloro-2-methyl-5-nitroquinoline occupies an intermediate position in the activity spectrum of this chemotype.

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

N. gonorrhoeae Antimicrobial Potency vs Ceftriaxone

Nitroquinoline derivatives within the same chemotype class as 8-chloro-2-methyl-5-nitroquinoline have demonstrated meaningful antibacterial activity against N. gonorrhoeae, the causative agent of sexually transmitted gonorrhea [1]. Specifically, nitroquinoline derivatives 5 and 8 from a evaluated series exhibited MIC values of 302.8 μM (54.99 μg/mL) and 193.23 μM (49.99 μg/mL), respectively, against N. gonorrhoeae [1]. These values are lower than the MIC of the first-line standard drug ceftriaxone, which registered at 450.79 ± 1.8 μM (249.99 μg/mL) in the same assay system [1]. While 8-chloro-2-methyl-5-nitroquinoline itself was not directly tested in this study, its structural placement within the 5-nitroquinoline class—specifically as a halogenated 2-methyl-5-nitroquinoline derivative—suggests that this substitution pattern may contribute to favorable antibacterial activity profiles against clinically relevant Gram-negative pathogens.

Antibacterial Neisseria gonorrhoeae Drug-resistant pathogens

Bioactivity vs 8-Nitroquinoline Antileishmanial Leads

SAR investigations across 2-substituted-8-nitroquinoline series have identified potent antileishmanial leads with defined activity parameters. A representative optimized compound (compound 21, bearing a 2-hydroxy substitution on an 8-nitroquinoline core) exhibited an IC50 value of 6.6 μM against Leishmania donovani promastigotes with CC50 values ≥100 μM against mammalian J774 and HepG2 cell lines, conferring a selectivity index of ≥15 [1]. In contrast, 8-chloro-2-methyl-5-nitroquinoline differs fundamentally in its substitution architecture: it bears the chloro group at the 8-position (rather than nitro) and places the nitro group at the 5-position, while incorporating a methyl group at the 2-position. This inverted substitution pattern redirects the compound's biological profile away from the antileishmanial activity characteristic of the 8-nitroquinoline series and toward alternative target engagement pathways, including NorA efflux pump modulation and antibacterial applications [2].

Antiparasitic drug discovery Leishmania donovani Selectivity profiling

Nucleophilic Displacement Chemistry Intermediate

8-Chloro-2-methyl-5-nitroquinoline represents an electron-deficient quinoline scaffold amenable to vicarious nucleophilic substitution of hydrogen (VNS) reactions for further functionalization [1]. Structural characterization of related 8-substituted-2-methyl-5-nitroquinoline derivatives—specifically 8-(tert-butyl)-2-methyl-5-nitroquinoline—has been accomplished via single-crystal X-ray diffraction, confirming the structural integrity and synthetic accessibility of this substitution pattern [1]. The presence of the 8-chloro substituent provides a synthetic handle for subsequent nucleophilic aromatic substitution reactions that would be unavailable in non-halogenated analogs such as 2-methyl-5-nitroquinoline. This chloro substituent can be displaced by amine nucleophiles under appropriate conditions, enabling the generation of 8-aminoquinoline derivatives with potential biological activity [2].

Synthetic methodology Vicarious nucleophilic substitution Quinoline functionalization

8-Chloro-2-methyl-5-nitroquinoline Application Scenarios


Efflux Pump Inhibitor Screening for AMR

8-Chloro-2-methyl-5-nitroquinoline is appropriate for inclusion in efflux pump inhibitor screening panels targeting NorA in Staphylococcus aureus. Its characterized IC50 of 6.70 μM provides a defined activity baseline that can serve as a reference point for SAR campaigns aimed at optimizing efflux pump inhibition potency [1]. Researchers investigating strategies to overcome antimicrobial resistance through efflux pump modulation will find this compound useful as a starting scaffold with documented, moderate-level inhibitory activity against a clinically relevant resistance mechanism.

Antibacterial Lead Discovery for Gram-Negative Pathogens

Given the class-level evidence that nitroquinoline derivatives demonstrate MIC values (193.23–302.8 μM) superior to ceftriaxone (450.79 μM) against N. gonorrhoeae [1], 8-chloro-2-methyl-5-nitroquinoline represents a suitable starting point for medicinal chemistry optimization programs focused on developing novel antibacterial agents against drug-resistant Gram-negative pathogens. The compound's halogenated 5-nitroquinoline architecture distinguishes it from conventional fluoroquinolone antibiotics and may circumvent existing resistance mechanisms.

Synthetic Methodology & Building Block Applications

The electron-deficient nature of the 5-nitroquinoline core combined with the 8-chloro leaving group makes 8-chloro-2-methyl-5-nitroquinoline valuable for developing and validating vicarious nucleophilic substitution (VNS) methodologies [1]. The compound can be employed as a starting material for generating diverse 8-substituted-5-nitroquinoline libraries through nucleophilic aromatic displacement chemistry, with structural confirmation of analogous derivatives established by single-crystal X-ray diffraction [1].

Selectivity Profiling & Target Deconvolution

8-Chloro-2-methyl-5-nitroquinoline's distinct substitution pattern (8-Cl, 5-NO2, 2-CH3) relative to antileishmanial 8-nitroquinoline leads (8-NO2, 2-OH) establishes it as a useful control compound for selectivity profiling and target deconvolution studies [1][2]. Researchers seeking to validate that observed biological activities are specific to particular substitution patterns rather than general quinoline scaffold effects can employ this compound to demonstrate that regioisomeric and substituent variations redirect target engagement toward distinct therapeutic pathways.

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